molecular formula C10H15ClN4O2 B2475733 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride CAS No. 1185316-09-9

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride

Cat. No. B2475733
CAS RN: 1185316-09-9
M. Wt: 258.71
InChI Key: MSPZCQJRCXFOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride can be analyzed using classical molecular simulation methods . These methods can describe the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The calculation results reveal a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .


Chemical Reactions Analysis

The chemical reactions involving 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride can be analyzed by studying the intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Future Directions

The future directions for the study of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride could include the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, more research is needed to understand the specific mechanism of action, physical and chemical properties, and safety and hazards of this compound.

properties

IUPAC Name

3-nitro-N-piperidin-4-ylpyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2.ClH/c15-14(16)9-2-1-5-12-10(9)13-8-3-6-11-7-4-8;/h1-2,5,8,11H,3-4,6-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPZCQJRCXFOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=C(C=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate (8.5 g, 26.4 mmol) in hydrogen chloride (4 M solution in methanol, 50 mL) was stirred at room temperature for 3 hours. It was concentrated under reduced pressure to give crude 3-nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride (6 g, 23.2 mmol, 88% yield) which was used without further purification.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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